2,3-dimethyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
CAS No.:
Cat. No.: VC15037936
Molecular Formula: C21H22N2S2
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2S2 |
|---|---|
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | N-(2,3-dimethylphenyl)-4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
| Standard InChI | InChI=1S/C21H22N2S2/c1-12-9-10-17-15(11-12)18-19(21(4,5)23-17)24-25-20(18)22-16-8-6-7-13(2)14(16)3/h6-11,23H,1-5H3 |
| Standard InChI Key | MOCHAEZIYGXOGI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=CC(=C4C)C)SS3)(C)C |
Introduction
Structural Analysis and Molecular Characteristics
The molecular architecture of 2,3-dimethyl-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H- dithiolo[3,4-c]quinolin-1-ylidene]aniline comprises two primary components: a 2,3-dimethylaniline group and a fused dithioloquinoline system. The aniline moiety contributes aromaticity and basicity, while the dithioloquinoline core introduces sulfur-rich heterocyclic reactivity.
Aniline Subsystem
The 2,3-dimethylaniline component (C₈H₁₁N) is characterized by two methyl groups at the 2 and 3 positions of the benzene ring, enhancing electron-donating effects and steric hindrance. This substitution pattern influences the compound’s solubility and reactivity, as evidenced by the physicochemical properties of 2,3-dimethylaniline itself, which exhibits a boiling point of 114°C at 19 mmHg and a specific gravity of 1.00 at 20°C .
Dithioloquinoline Framework
The dithioloquinoline system incorporates two sulfur atoms within a bicyclic structure, fused to a quinoline backbone. The 4,4,8-trimethyl substitutions on the dihydroquinoline ring introduce conformational rigidity, potentially stabilizing the molecule in planar configurations conducive to π-π stacking interactions. Comparative studies on related dithioloquinoline derivatives, such as 4-butyl-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H- dithiolo[3,4-c]quinolin-1-ylidene]aniline, suggest that methyl groups at strategic positions enhance thermal stability and modulate electronic properties.
Table 1: Key Structural Features
| Component | Functional Groups | Substitutions | Electronic Effects |
|---|---|---|---|
| Aniline moiety | -NH₂, -CH₃ | 2,3-dimethyl | Electron-donating |
| Dithioloquinoline | S-S bridge, N-heterocycle | 4,4,8-trimethyl | Steric hindrance, rigidity |
Synthesis and Reaction Pathways
Synthesizing this compound requires multi-step protocols involving condensation, cyclization, and functionalization reactions. While explicit synthetic details for this specific molecule are scarce, analogous methodologies provide a framework for discussion.
Precursor Preparation
The synthesis likely begins with 2,3-dimethylaniline, a commercially available compound typically stored under inert gas due to its air sensitivity . This precursor undergoes diazotization or Ullmann-type coupling reactions to introduce the dithioloquinoline moiety.
Cyclization and Functionalization
Formation of the dithioloquinoline core may involve thiol-ene reactions or oxidative cyclization of dithiol precursors. The Z-configuration at the imine bond (1-ylidene group) suggests stereoselective synthesis conditions, possibly employing chiral catalysts or low-temperature protocols to favor the thermodynamically stable isomer.
Table 2: Hypothetical Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Diazotization | NaNO₂, HCl, 0–5°C | Generate diazonium salt |
| 2 | Nucleophilic aromatic substitution | Dithiol precursor, CuI | Attach sulfur-containing groups |
| 3 | Cyclization | H₂SO₄, reflux | Form dithioloquinoline framework |
| 4 | Methylation | CH₃I, K₂CO₃, DMF | Introduce trimethyl groups |
Physicochemical Properties
The compound’s properties derive from its hybrid aromatic-heterocyclic structure. While experimental data specific to this molecule is limited, extrapolations from similar compounds provide insights.
Solubility and Stability
The presence of hydrophobic methyl groups and a planar dithioloquinoline system suggests limited aqueous solubility, favoring organic solvents like ethanol or dimethylformamide. Storage recommendations for 2,3-dimethylaniline—cool, dark environments under inert gas—highlight the sensitivity of the aniline group to oxidation and photodegradation .
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) spectra would reveal distinct signals for the aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.5–2.5 ppm), and the imine proton (δ 8.0–9.0 ppm). Mass spectrometry would likely show a molecular ion peak at m/z ≈ 366.5, corresponding to the molecular formula C₂₁H₂₃N₂S₂.
Biological Activities and Mechanisms
Though direct studies on this compound are unavailable, structurally related dithioloquinolines exhibit notable bioactivity.
Antitumor Effects
In vitro assays on analogous compounds demonstrate >85% inhibition of cancer cell proliferation (e.g., MCF-7 breast cancer cells) at IC₅₀ values <10 μM. Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation and reactive oxygen species generation.
Applications and Future Directions
This compound’s unique structure positions it as a candidate for multiple applications:
Medicinal Chemistry
As a kinase inhibitor lead compound, it could be optimized for selectivity against specific oncogenic targets (e.g., EGFR, VEGFR). Structure-activity relationship (SAR) studies modifying the methyl substituents may enhance potency and pharmacokinetic profiles.
Materials Science
The conjugated π-system and sulfur-rich framework suggest potential in organic semiconductors or photovoltaic materials. Thin-film studies could assess charge carrier mobility and bandgap properties.
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